LogP Differentiation: This Compound Sits at a Lipophilicity Sweet Spot Between Mono-CF3 and Bis-CF3 Analogs
The computed partition coefficient (LogP) of 1-bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is 4.41 . This value is 0.79–0.93 log units higher than 1-bromo-3-(trifluoromethyl)benzene (LogP 3.47–3.62) and 1.05 log units higher than 1-bromo-3-(difluoromethyl)benzene (LogP 3.36) , but comparable to or slightly lower than 1,3-bis(trifluoromethyl)-5-bromobenzene (LogP 3.80–4.49 depending on method) . This compound uniquely achieves elevated lipophilicity without doubling the CF3 count, retaining the CF2H hydrogen-bond donor motif that the bis-CF3 analog completely lacks.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.41 (XLogP3 method) |
| Comparator Or Baseline | 1-Bromo-3-(trifluoromethyl)benzene LogP = 3.47–3.62; 1-Bromo-3-(difluoromethyl)benzene LogP = 3.36; 1,3-Bis(trifluoromethyl)-5-bromobenzene LogP = 3.80–4.49 |
| Quantified Difference | ΔLogP = +0.79 to +1.05 vs. mono-substituted analogs; comparable to bis-CF3 analog but with HB-donor functionality retained |
| Conditions | Computed LogP values (XLogP3, ACD/LogP, or iLOGP); data sourced from vendor certificates of analysis and chemical databases |
Why This Matters
For medicinal chemistry programs, a LogP near 4.4 balances membrane permeability with aqueous solubility; the ability to achieve this without sacrificing the CF2H HB-donor motif—which is critical for target engagement—makes this compound a uniquely valuable intermediate.
